[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate
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Overview
Description
[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate is a complex organic compound that features multiple functional groups, including acetamido, fluorenylmethoxycarbonylamino, oxo, phenacyloxy, hydroxy, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate typically involves multi-step organic reactions. The process may start with the protection of hydroxyl groups, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. Subsequent steps include acylation, esterification, and amination reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using advanced techniques like solid-phase peptide synthesis (SPPS) or flow chemistry. These methods allow for precise control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and benzoate groups.
Reduction: Reduction reactions may target the oxo and nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine
Industry
Used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate
- [3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] propanoate
Uniqueness
The uniqueness of [3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C41H40N2O12 |
---|---|
Molecular Weight |
752.8 g/mol |
IUPAC Name |
[3-acetamido-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate |
InChI |
InChI=1S/C41H40N2O12/c1-24(45)42-35-37(55-38(48)26-14-6-3-7-15-26)36(47)34(20-44)54-40(35)52-22-32(39(49)51-23-33(46)25-12-4-2-5-13-25)43-41(50)53-21-31-29-18-10-8-16-27(29)28-17-9-11-19-30(28)31/h2-19,31-32,34-37,40,44,47H,20-23H2,1H3,(H,42,45)(H,43,50) |
InChI Key |
LZIGGMMKYBMLGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)OCC(=O)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO)O)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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